molecular formula C21H18O13 B1254174 quercetin 3-O-beta-D-glucuronide

quercetin 3-O-beta-D-glucuronide

Cat. No.: B1254174
M. Wt: 478.4 g/mol
InChI Key: DUBCCGAQYVUYEU-MBIBTLSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

quercetin 3-O-beta-D-glucuronide, also known as Quercetin 3-O-β-D-glucuronide, is a flavonoid compound derived from quercetin. It is a glucuronide conjugate of quercetin, which is a naturally occurring polyphenolic compound found in various fruits, vegetables, and grains. This compound has been studied for its potential health benefits, including antioxidant, anti-inflammatory, and antimicrobial properties .

Scientific Research Applications

quercetin 3-O-beta-D-glucuronide has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of flavonoids.

    Biology: Studied for its antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cardiovascular diseases, cancer, and neurodegenerative disorders.

    Industry: Used in the development of nutraceuticals and functional foods due to its health-promoting properties

Preparation Methods

Synthetic Routes and Reaction Conditions

quercetin 3-O-beta-D-glucuronide can be synthesized through the glucuronidation of quercetin. This process involves the enzymatic or chemical addition of glucuronic acid to quercetin. The reaction typically requires the presence of a glucuronosyltransferase enzyme or a chemical catalyst under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound involves the extraction of quercetin from natural sources, followed by its glucuronidation. The extraction process includes solvent extraction, filtration, and concentration. The glucuronidation step is performed using either enzymatic or chemical methods, and the final product is purified to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

quercetin 3-O-beta-D-glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

quercetin 3-O-beta-D-glucuronide exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

quercetin 3-O-beta-D-glucuronide is similar to other quercetin derivatives, such as:

    Quercetin 3-O-glucoside: Another glucoside derivative of quercetin with similar antioxidant and anti-inflammatory properties.

    Quercetin 3-O-rhamnoside: A rhamnoside derivative with comparable biological activities.

    Quercetin 3-O-galactoside: A galactoside derivative with similar health benefits

This compound is unique due to its specific glucuronide conjugation, which may enhance its bioavailability and stability compared to other quercetin derivatives .

Properties

Molecular Formula

C21H18O13

Molecular Weight

478.4 g/mol

IUPAC Name

(2S,3S,4S,5R)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H18O13/c22-7-4-10(25)12-11(5-7)32-17(6-1-2-8(23)9(24)3-6)18(13(12)26)33-21-16(29)14(27)15(28)19(34-21)20(30)31/h1-5,14-16,19,21-25,27-29H,(H,30,31)/t14-,15-,16+,19-,21?/m0/s1

InChI Key

DUBCCGAQYVUYEU-MBIBTLSJSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O

SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O

Synonyms

miquelianin
quercetin 3-O-beta-D-glucopyranoside
quercetin 3-O-beta-glucopyranoside
quercetin 3-O-glucopyranoside
querciturone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
quercetin 3-O-beta-D-glucuronide
Reactant of Route 2
quercetin 3-O-beta-D-glucuronide
Reactant of Route 3
quercetin 3-O-beta-D-glucuronide
Reactant of Route 4
quercetin 3-O-beta-D-glucuronide
Reactant of Route 5
quercetin 3-O-beta-D-glucuronide
Reactant of Route 6
quercetin 3-O-beta-D-glucuronide

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